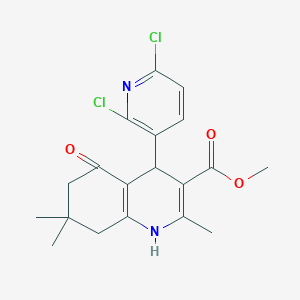
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.115 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a cyano group and an ethoxy-oxoethyl group. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide can be achieved through the reaction of 4-cyanopyridine with ethyl bromoacetate under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyridine nitrogen to form the desired product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion, which can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can undergo reduction to form primary amines, while the pyridinium ring can be involved in oxidation reactions.
Condensation Reactions: The ethoxy-oxoethyl group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while nucleophilic substitution can produce a variety of substituted pyridinium derivatives .
Applications De Recherche Scientifique
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium ring can act as an electron-withdrawing group, enhancing the reactivity of the cyano and ethoxy-oxoethyl groups. This allows the compound to participate in a variety of chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(1-naphthyl)-2-oxoethyl)pyridinium bromide
Uniqueness
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific substitution pattern on the pyridinium ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C10H11BrN2O2 |
|---|---|
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H11N2O2.BrH/c1-2-14-10(13)8-12-5-3-9(7-11)4-6-12;/h3-6H,2,8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
BPLZSPLYGICJPA-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1=CC=C(C=C1)C#N.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


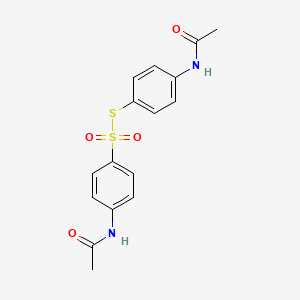



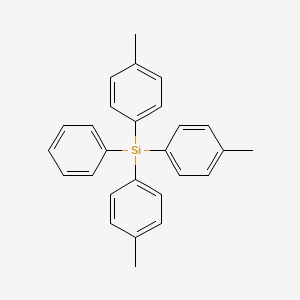
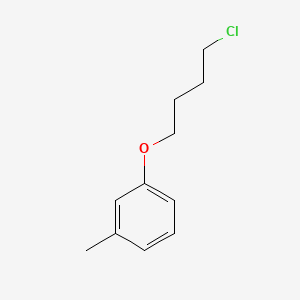
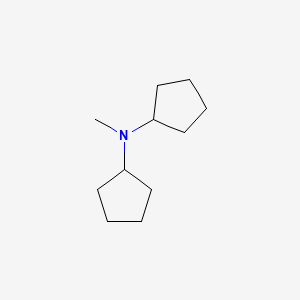

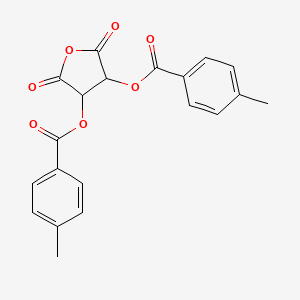
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
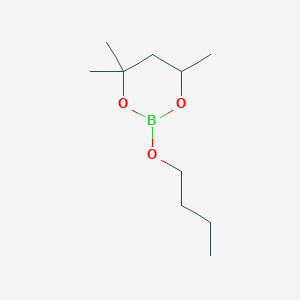
![[(Phenylsulfonyl)imino]diethane-2,1-diyl dibenzenesulfonate](/img/structure/B15076802.png)
